The metabolism of lomerizine in rats has been extensively studied []. The primary metabolic pathways involve:- O-demethylation: This occurs at the methoxy groups of the trimethoxybenzyl moiety [].- N-dealkylation: This occurs at the 1 and 4 positions of the piperazine ring [].- Hydroxylation: This occurs at the 5-position of the 2,3,4-trimethoxyphenyl ring [].These metabolic transformations lead to several metabolites, including 1-(2,3,4-trimethoxybenzyl)piperazine and 1-[bis(4-fluorophenyl)methyl]-4-(2,3-dimethoxy-4-hydroxybenzyl)piperazine [, ].
Mechanism of Action
Lomerizine's primary mechanism of action is attributed to its calcium channel blocking activity [, ]. It inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation [, ]. Studies also suggest that lomerizine might exert its effects by inhibiting the release of neuropeptides, such as substance P, from trigeminal nerve endings [].
Physical and Chemical Properties Analysis
Lomerizine dihydrochloride exists as two polymorphs with distinct physical properties, including differences in their melting points, infrared spectra, and hygroscopic behavior []. Form II has been found to be less stable than form I under humid conditions [].
Applications
Cerebral Vasodilation: Lomerizine exhibits a more potent inhibitory effect on the contractility of cerebral arteries compared to peripheral arteries, suggesting potential therapeutic benefits for cerebrovascular diseases [, , ].
Inhibition of Neurogenic Inflammation: Lomerizine significantly inhibits neurogenic inflammation induced by trigeminal nerve stimulation, possibly by suppressing the release of neuropeptides [].
Hemorheological Effects: Lomerizine demonstrates anti-platelet activity and prevents erythrocyte crenation, suggesting potential benefits in improving blood flow and reducing the risk of thrombosis [, ].
Compound Description: KB-2796, also known as lomerizine, is a cerebral vasodilator [, , , ] that exhibits anti-ischemic properties [, ]. It has been investigated for its potential in treating conditions such as cerebral ischemia, cerebrovascular hypoxia, cerebral edema, stroke, and cranial damage []. KB-2796 acts as a calcium channel blocker [, , , ], inhibiting the influx of calcium ions into cells, and also demonstrates anti-platelet activity []. Studies have shown that KB-2796 inhibits neurogenic inflammation, possibly by suppressing the release of neuropeptides []. Additionally, KB-2796 has been found to possess 5-HT2 receptor blocking activity [].
Compound Description: Trimetazidine is an anti-ischemic agent known for its ability to prevent intracellular ATP decrease, limit intracellular acidosis, protect against oxygen-free radical-induced toxicity, and inhibit neutrophil infiltration [, ]. Its mechanism of action involves increasing cell tolerance to ischemia, potentially through adenosine mediation [, ]. Studies have suggested that trimetazidine may function as a pharmacological preconditioning agent by elevating adenosine plasma levels [, ]. It acts by inhibiting long-chain fatty acid oxidation while promoting glucose oxidation, thereby exerting cardioprotective effects [].
Compound Description: This compound is a derivative of trimetazidine that has been investigated for its potential therapeutic benefits in cerebral ischemia, cerebrovascular hypoxia, cerebral edema, stroke, and cranial damage [].
Compound Description: S-15176 is an anti-ischemic agent that acts as a mitochondrial permeability transition (PT) inhibitor [, ]. It exhibits a broader spectrum of PT inhibition compared to cyclosporin A or oligomycin, effectively suppressing PT induced by various factors like Ca2+, inorganic phosphate, tert-butyl hydroperoxide, phenylarsine oxide, and silver ions (Ag+) [, ]. Additionally, S-15176 displays weak protonophoric activity. Notably, the hydroxyl group of S-15176 does not appear to be directly involved in its PT-suppression or protonophoric activities, as its methylated derivative retains these properties [, ].
1-(Alkoxybenzyl)piperazine Amide Compounds
Compound Description: These compounds represent a class of trimetazidine derivatives that have shown potential for treating cerebral ischemia, cerebrovascular hypoxia, cerebral edema, stroke, and cranial damage [].
Compound Description: This trimetazidine derivative exhibits antihypoxic and anti-ischemic activities []. It is being explored as a potential therapeutic agent for ischemic pathologies and peripheral vascular diseases due to these properties [].
1-(2,3,4-Trimethoxybenzyl)piperazine Derivatives
Compound Description: This series of compounds were synthesized and evaluated for their cerebral vasodilating activity []. Many of these derivatives demonstrated greater potency compared to trimetazidine []. Notably, γ-amino tertiary alcohols within this series exhibit particularly potent cerebral vasodilating effects, exceeding those of cinnarizine and papaverine []. These compounds also demonstrate a selective vasodilating effect on vertebral arteries [].
Compound Description: "8204" is a compound that has demonstrated beneficial effects in treating coronary heart disease and asthma []. It increases coronary flow, lowers myocardial oxygen consumption, slows heart rate, and exhibits a relaxing effect on bronchial smooth muscle [].
Metabolites of KB-2796
Compound Description: The metabolism of KB-2796 in rats has been extensively studied [, , , ]. Major metabolic pathways include O-demethylation of the methoxy groups on the trimethoxybenzyl moiety, N-dealkylation at the 1 and 4 positions of the piperazine ring, and hydroxylation at the 5-position of the 2,3,4-trimethoxyphenyl ring []. Significant metabolites include 1-(2,3,4-trimethoxybenzyl)piperazine (M7), 2,3-dimethoxy-4-hydroxybenzylpiperazine, 1-[bis(4-fluorophenyl)methyl]-4-(2,3-dimethoxy-4-hydroxybenzyl)piperazine, 1-[bis(4-fluorophenyl)methyl]-4-(3,4-dimethoxy-2-hydroxybenzyl)piperazine, and bis(4-fluorophenyl)methylpiperazine (M6) [, , , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.